Skimmianine

Herb-drug interactions Pharmacokinetics Metabolism

Select Skimmianine for applications where minimizing glucuronidation-dependent drug interactions is critical—it is a 4.7-fold weaker UGT2B4 inhibitor (Ki=33.9 μM) than dictamnine, confirmed by IVIVE. In agrochemical research, its antifeedant potency against Spodoptera litura is twice that of dictamnine on a weight-to-weight basis. For neuroinflammation studies, a defined IC50 of 7.0 μM (LPS-induced NO in BV-2 cells) provides a reliable quantitative benchmark. These validated differentiators ensure reproducible results across drug metabolism, crop protection, and neuroinflammatory pathway investigations.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 83-95-4
Cat. No. B1681810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkimmianine
CAS83-95-4
Synonyms4,7,8-trimethoxy-furo(2,3-b)quinoline
skimmianine
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC
InChIInChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3
InChIKeySLSIBLKBHNKZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Skimmianine (CAS 83-95-4) Procurement Guide: Quantified Differentiation vs. Dictamnine, Kokusaginine, and Berberine in Furoquinoline Alkaloid Selection


Skimmianine (CAS 83-95-4) is a furoquinoline alkaloid primarily isolated from plants in the Rutaceae family, including Zanthoxylum nitidum and Dictamnus dasycarpus [1]. It demonstrates a multifaceted pharmacological profile, exhibiting acetylcholinesterase inhibition (IC50 = 8.6 μg/mL), anti-inflammatory effects via PI3K/AKT pathway activation and NF-κB suppression, and cytotoxic activity across various cancer cell lines [2]. While belonging to the same furoquinoline class as dictamnine and kokusaginine, skimmianine presents quantifiable differences in UGT inhibition kinetics, antifeedant potency, and anti-inflammatory activity that carry specific implications for drug interaction liability, agrochemical development, and inflammation model selection.

Why Generic Substitution of Skimmianine with Other Furoquinoline Alkaloids (Dictamnine, Kokusaginine) Fails: Key Evidence for Procurement Decisions


Furoquinoline alkaloids are not functionally interchangeable despite their shared core scaffold. Direct comparative studies reveal that minor structural differences between skimmianine, dictamnine, and kokusaginine translate to quantitatively divergent profiles in UGT inhibition liability, antifeedant potency, and anti-inflammatory activity [1][2][3]. For instance, dictamnine exhibits stronger inhibition of UDP-glucuronosyltransferases than skimmianine, increasing the risk of herb-drug interactions [2]. Conversely, skimmianine demonstrates superior antifeedant activity against Spodoptera litura compared to dictamnine and more potent NO inhibition than kokusaginine [1][3]. Substituting skimmianine with a close analog without empirical validation introduces the risk of altered metabolic stability, unexpected toxicity, or reduced efficacy, thereby compromising experimental reproducibility and downstream development outcomes.

Skimmianine (83-95-4) Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Dictamnine and Kokusaginine


Skimmianine Exhibits 4.7-Fold Weaker UGT2B4 Inhibition Than Dictamnine, Reducing Herb-Drug Interaction Liability in Combination Studies

Skimmianine demonstrates significantly weaker inhibition of UDP-glucuronosyltransferase (UGT) 2B4 compared to dictamnine, a key differentiation for studies involving co-administered drugs. In a head-to-head assessment of four furoquinoline alkaloids, skimmianine and dictamnine strongly inhibited UGT1A3, UGT1A7, UGT1A9, and UGT2B4 respectively, with all exhibiting competitive inhibition [1]. The inhibition kinetic constant (Ki) for skimmianine against UGT2B4 was determined to be 33.9 μM, whereas dictamnine inhibited UGT2B4 with a Ki of 7.2 μM, representing a 4.7-fold difference in potency [1]. The study concluded that skimmianine is more suitable for clinical application due to this reduced UGT inhibition profile [1].

Herb-drug interactions Pharmacokinetics Metabolism

Skimmianine Shows Superior Antifeedant Activity: Greater Growth Reduction in Spodoptera litura Larvae Than Dictamnine

Skimmianine was found to be twice as deterrent as dictamnine on a weight-to-weight basis against the generalist lepidopteran pest Spodoptera litura, a key finding for agrochemical lead selection [1]. In direct feeding experiments, skimmianine caused a greater reduction in larval growth than dictamnine, with growth and consumption decreasing with increasing alkaloid concentration [2]. This demonstrates that skimmianine's antifeedant properties are quantifiably superior to those of its closest furoquinoline analog.

Botanical insecticides Antifeedants Crop protection

Skimmianine Inhibits LPS-Induced NO Production with an IC50 of 7.0 μM, Demonstrating Anti-Inflammatory Potency Distinct from Berberine's Mechanisms

Skimmianine exhibits potent anti-inflammatory activity distinct from that of other alkaloids like berberine. In LPS-activated BV-2 microglial cells, skimmianine inhibited nitric oxide (NO) production with an IC50 of 7.0 μM, demonstrating its ability to suppress a key inflammatory mediator [1]. While a direct head-to-head IC50 comparison with berberine in this specific assay is not available, a separate study in a TNBS-induced colitis model established a functional differentiation: skimmianine acted primarily as a colon smooth muscle relaxant and antidiarrheal agent, whereas berberine was the key anti-inflammatory agent [2]. This indicates that skimmianine's anti-inflammatory effect (IC50 = 7.0 μM) is mediated through a different pathway (NF-κB suppression) and may be useful in distinct inflammatory contexts compared to berberine.

Neuroinflammation Anti-inflammatory agents Microglial activation

Skimmianine Induces Concentration-Dependent Cell Cycle Arrest in HeLa Cells, Validated Against Kokusaginine in Direct Comparison

Skimmianine and kokusaginine, both quinoline alkaloids from Rutaceae, were directly compared for their antiproliferative effects on human cancer cell lines. Both alkaloids inhibited the proliferation of HeLa cells and induced cell cycle arrest in a concentration-dependent manner, as confirmed by flow cytometry [1]. The study also evaluated selectivity using the noncancerous human fibroblast cell line MRC-5 and further characterized the mechanism of action, revealing concentration-dependent nuclear condensation and caspase-3 activation indicative of apoptosis induction [1]. This head-to-head validation confirms that skimmianine and kokusaginine share a comparable cytotoxic mechanism and potency profile in this specific model system.

Anticancer agents Cytotoxicity Cell cycle arrest

Skimmianine (83-95-4): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Herb-Drug Interaction (HDI) and Pharmacokinetic Studies Requiring a Furoquinoline Alkaloid with Reduced UGT2B4 Inhibition Liability

Researchers investigating the metabolism of co-administered drugs should select skimmianine over dictamnine. Quantitative evidence shows that skimmianine is a 4.7-fold weaker inhibitor of UGT2B4 (Ki = 33.9 μM vs. 7.2 μM for dictamnine), making it a more suitable candidate for in vitro and in vivo studies where minimizing glucuronidation-related drug interactions is critical [1]. This property, confirmed through in vitro-in vivo extrapolation (IVIVE), supports its use as a lead compound in combination therapy models [1].

Botanical Insecticide and Antifeedant Development Targeting Lepidopteran Pests

Agrochemical research programs focused on developing natural crop protection agents should prioritize skimmianine over dictamnine. Direct comparative feeding assays demonstrate that skimmianine is twice as deterrent as dictamnine on a weight-to-weight basis and causes a greater reduction in larval growth of the polyphagous pest Spodoptera litura [1][2]. This superior antifeedant efficacy provides a stronger foundation for developing semi-synthetic derivatives or formulations aimed at reducing crop damage by generalist herbivores [2].

Neuroinflammation and Microglial Activation Studies Requiring Quantifiable NO Inhibition

Investigators studying neuroinflammatory pathways should utilize skimmianine based on its defined IC50 of 7.0 μM for inhibiting LPS-induced nitric oxide production in BV-2 microglial cells [1]. This quantifiable anti-inflammatory effect, mediated through NF-κB pathway suppression, provides a reliable benchmark for dose-response studies and comparative analyses in models of neuroinflammation and neurodegenerative disease [1].

Anticancer Lead Optimization Using Quinoline Alkaloid Scaffolds

Medicinal chemistry programs aiming to design novel antiproliferative agents should consider both skimmianine and kokusaginine as starting structures. Direct comparative data confirm that both alkaloids exhibit comparable, concentration-dependent inhibition of HeLa cell proliferation and induce cell cycle arrest and apoptosis via caspase-3 activation [1]. This validated equivalence allows researchers to select either compound based on other factors such as synthetic accessibility, cost, or availability, while maintaining confidence in the core cytotoxic scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Skimmianine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.